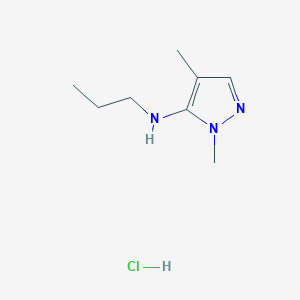![molecular formula C18H21N3O2S B12217554 1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid](/img/structure/B12217554.png)
1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid is a complex organic compound featuring a pyrimidine ring substituted with a sulfanyl group and a piperidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2,5-dimethylphenyl thiol with a pyrimidine derivative under specific conditions to introduce the sulfanyl group. The piperidine ring is then introduced through a series of nucleophilic substitution reactions, followed by the addition of the carboxylic acid group.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to efficiently construct the desired molecular framework .
Chemical Reactions Analysis
1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide, bases such as sodium bicarbonate, and catalysts like palladium .
Scientific Research Applications
1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and receptors, making them valuable in drug discovery and development.
Medicine: Research has indicated that certain derivatives of this compound exhibit anticancer and antimicrobial properties, making them candidates for therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their function .
Comparison with Similar Compounds
Similar compounds to 1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid include:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a piperidine ring and a pyrimidine core but differ in their substitution patterns and functional groups.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties, including anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12-3-4-13(2)15(9-12)24-17-10-16(19-11-20-17)21-7-5-14(6-8-21)18(22)23/h3-4,9-11,14H,5-8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFYOWUTSYUCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12217474.png)
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B12217475.png)
![N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide](/img/structure/B12217483.png)

![1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B12217497.png)
![4-tert-butyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12217507.png)
![4-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12217518.png)
![ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B12217521.png)
![3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol](/img/structure/B12217526.png)
![[6-Chloro-2-(phenylmethylthio)pyrimidin-4-yl]dimethylamine](/img/structure/B12217527.png)

![2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B12217538.png)
![3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol](/img/structure/B12217540.png)
![Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]-](/img/structure/B12217542.png)
